6-Amino-4-nitronaphthalene-1-sulfonic acid
CAS No.: 93207-01-3
Cat. No.: VC19224330
Molecular Formula: C10H8N2O5S
Molecular Weight: 268.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93207-01-3 |
|---|---|
| Molecular Formula | C10H8N2O5S |
| Molecular Weight | 268.25 g/mol |
| IUPAC Name | 6-amino-4-nitronaphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C10H8N2O5S/c11-6-1-2-7-8(5-6)9(12(13)14)3-4-10(7)18(15,16)17/h1-5H,11H2,(H,15,16,17) |
| Standard InChI Key | ZTNPXMMAAOGWPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2C=C1N)[N+](=O)[O-])S(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
6-Amino-4-nitronaphthalene-1-sulfonic acid belongs to the class of naphthalenesulfonic acids, distinguished by substituents at the 1-, 4-, and 6-positions of the naphthalene ring. The sulfonic acid group (-SO₃H) at position 1 contributes to its high water solubility in ionic form, while the electron-withdrawing nitro group (-NO₂) at position 4 and the electron-donating amino group (-NH₂) at position 6 create a unique electronic environment that influences its reactivity .
Molecular Geometry and Computational Analysis
The compound’s exact mass is 310.026 g/mol, and its XLogP3 value of 4.21 indicates a balance between hydrophobic aromatic regions and polar functional groups. Density functional theory (DFT) calculations predict that the nitro group adopts a planar configuration relative to the naphthalene ring, while the amino group may participate in intramolecular hydrogen bonding with adjacent sulfonic acid oxygen atoms . These interactions likely stabilize the molecule in aqueous solutions and influence its behavior in synthetic reactions.
Synthesis and Industrial Production
Historical Synthesis Routes
Early methods for synthesizing naphthalene sulfonic acid derivatives involved sequential sulfonation, nitration, and amination steps. For example, the trisulphonation of naphthalene with oleum (fuming sulfuric acid) at elevated temperatures (130–180°C) produces intermediates such as naphthalene-1,3,5-trisulphonic acid, which can undergo selective nitration . In one patented process, nitration with concentrated nitric acid in sulfuric acid at 35–38°C yields 8-nitronaphthalene-1,3,6-trisulphonic acid with a 96% yield when reaction times are carefully controlled . While this method targets a trisubstituted product, similar principles apply to the synthesis of 6-amino-4-nitronaphthalene-1-sulfonic acid, where selective functionalization is critical.
Modern Optimization Strategies
Contemporary approaches emphasize reaction interruption before full conversion to prevent over-nitration. For instance, diluting the nitration mixture with water and adjusting the pH to 5–10 using sodium hydroxide or ammonia quenches the reaction, preserving the desired substitution pattern . Alkali metal sulfates (e.g., Na₂SO₄) are often added to moderate reaction rates, particularly when using naphthalene sulfonic acid salts as starting materials . A typical discontinuous procedure achieves a space/time yield of 0.7–1.5 mol/L·h, with yields exceeding 90% under optimized conditions .
Table 1: Key Reaction Parameters for Nitration
| Parameter | Value/Range | Role in Synthesis |
|---|---|---|
| Temperature | 35–38°C | Controls nitration kinetics |
| Sulfuric Acid Concentration | 90–98% w/w | Solvent and catalyst |
| Reaction Time | 130–180 minutes | Prevents byproduct formation |
| pH Adjustment | 5–10 (post-reaction) | Stabilizes sulfonic acid |
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
The sulfonic acid group confers high solubility in polar solvents such as water, particularly at neutral or alkaline pH where the -SO₃⁻ form dominates. In contrast, the nitro and amino groups contribute to limited solubility in nonpolar organic solvents like hexane or toluene. The experimentally derived LogP of 4.21 aligns with computational predictions, reflecting a compound that partitions preferentially into aqueous phases despite its aromatic backbone.
Industrial Applications and Derivative Chemistry
Dye and Pigment Intermediates
6-Amino-4-nitronaphthalene-1-sulfonic acid serves as a precursor to azo dyes, where its amino group participates in diazotization reactions. Coupling with phenols or aromatic amines yields dyes with strong affinity for cellulose fibers, making it valuable in textile industries. For example, condensation with 2-naphthol under alkaline conditions produces a deep red dye used in cotton printing .
Pharmaceutical and Agrochemical Synthesis
The nitro group’s reducibility to an amine enables the synthesis of benzidine analogs, which are intermediates in non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, metallation at the sulfonic acid group facilitates the preparation of coordination complexes with herbicidal activity, though regulatory restrictions on nitroaromatics limit widespread agricultural use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume